3-Buten-2-one, 4-(2-hydroxy-4-methoxyphenyl)-

Anti-Metastasis Cancer Chalcones

Isoliquiritigenin (ISL) offers researchers a uniquely potent pharmacophore: the most effective h3β-HSD2 inhibitor among licorice chalcones (IC50 0.391 μM) with >100-fold anti-inflammatory potency versus glycyrrhizin in NO suppression assays. Its 2′-hydroxy/4-methoxy substitution pattern drives superior anti-metastatic activity—outperforming glabridin in melanoma models—and a distinct metabolic fate versus isoliquiritin glycosides. Demonstrates no cross-resistance with doxorubicin or methotrexate in T-ALL. Ideal positive control for MMP-2, iNOS, and steroidogenesis assays. For R&D only; not for human or veterinary use.

Molecular Formula C11H12O3
Molecular Weight 192.21 g/mol
CAS No. 124946-65-2
Cat. No. B13904650
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Buten-2-one, 4-(2-hydroxy-4-methoxyphenyl)-
CAS124946-65-2
Molecular FormulaC11H12O3
Molecular Weight192.21 g/mol
Structural Identifiers
SMILESCC(=O)C=CC1=C(C=C(C=C1)OC)O
InChIInChI=1S/C11H12O3/c1-8(12)3-4-9-5-6-10(14-2)7-11(9)13/h3-7,13H,1-2H3
InChIKeyWBNXNIPUDZZFBV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 20 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Buten-2-one, 4-(2-hydroxy-4-methoxyphenyl)- (Isoliquiritigenin, CAS 124946-65-2): Baseline Characterization and Pharmacophore Framework


3-Buten-2-one, 4-(2-hydroxy-4-methoxyphenyl)-, commonly referred to as isoliquiritigenin (ISL), is a naturally occurring chalcone flavonoid isolated from the roots of Glycyrrhiza species, including G. uralensis and G. glabra [1]. Its molecular formula is C15H12O4 [1]. ISL serves as the pharmacophore core for a class of bioactive chalcones characterized by a conjugated double bond adjacent to a carbonyl group and specific hydroxyl/methoxy substitution patterns that govern target binding [2].

Why Generic Substitution Fails: Pharmacological and Metabolic Specificity of Isoliquiritigenin (124946-65-2) Overrides Class-Level Assumptions


Isoliquiritigenin (ISL) cannot be simply substituted with other licorice-derived chalcones or flavonoids due to its unique constellation of 2′-hydroxy and 4-methoxy substituents, which confer distinct target potency profiles and metabolic liability . While in-class compounds like liquiritigenin (a flavanone) or licochalcone A (a prenylated chalcone) share some bioactivity, head-to-head enzymatic assays demonstrate that ISL is the most potent inhibitor of h3β-HSD2 among tested chalcones (IC50 0.391 μM vs. 0.494 μM for licochalcone A) and exhibits >100-fold higher anti-inflammatory potency (NO suppression) than the major licorice constituent glycyrrhizin [1][2]. Moreover, ISL undergoes extensive first-pass metabolism yielding liquiritigenin and glucuronides, a metabolic fate distinct from that of its glycoside precursors (isoliquiritin), which alters systemic exposure and necessitates formulation-aware procurement [3].

Isoliquiritigenin (124946-65-2): Quantitative Comparative Evidence for Informed Procurement Decisions


Superior Anti-Metastatic Potency of Isoliquiritigenin vs. Glabridin in Murine Melanoma Model

Isoliquiritigenin (ISL) demonstrates stronger anti-metastatic function than glabridin at equivalent concentrations. In a murine melanoma B16F1 model, ISL more effectively inhibited cell migration, reduced MMP-2 activity, and suppressed tube-like structure formation of human umbilical vein endothelial cells (ECV304) [1]. This positions ISL as a preferred lead scaffold over glabridin for metastasis-focused research.

Anti-Metastasis Cancer Chalcones

Highest Anti-Inflammatory Potency Among Glycyrrhiza Constituents: 100-Fold Increase Over Glycyrrhizin

In a direct comparative study of licorice constituents on IL-1β-induced nitric oxide (NO) production in rat hepatocytes, isoliquiritigenin (ISL) demonstrated the greatest suppression activity, surpassing all other tested compounds. The major constituent, glycyrrhizin, exhibited a 100-fold lower potency in NO suppression compared to ISL, while ISL also significantly decreased both protein and mRNA for iNOS, TNF-α, and IL-6 [1]. This establishes ISL as the most potent anti-inflammatory agent among this chemically defined set of natural products.

Anti-Inflammatory Nitric Oxide Hepatocytes

Isoliquiritigenin Exhibits Potent and Selective Dual Inhibition of Human and Rat 3β-Hydroxysteroid Dehydrogenases

Isoliquiritigenin (ISL) is the most potent inhibitor of both human 3β-HSD2 (IC50 0.391 μM) and rat 3β-HSD1 (IC50 0.829 μM) among a panel of five chalcones tested [1]. Its inhibitory potency is superior to licochalcone A (h3β-HSD2 IC50 0.494 μM), licochalcone B, echinatin, and the parent chalcone (IC50 ~100 μM) [1]. This potency is directly linked to the compound's hydrogen bond acceptor number, as established by structure-activity relationship analysis [1].

Enzyme Inhibition 3β-HSD Steroidogenesis

Isoliquiritigenin is a More Potent Monoamine Oxidase (MAO) Inhibitor than Liquiritigenin

In a direct comparison of two bioactive compounds isolated from Glycyrrhiza uralensis roots, isoliquiritigenin (ISL) demonstrated greater inhibitory activity against mitochondrial monoamine oxidase (MAO) from rat liver than liquiritigenin. ISL exhibited substrate-competitive inhibition with a Ki value of 2.11 µM .

Monoamine Oxidase MAO Inhibition Neurology

Isoliquiritigenin Retains Cytotoxic Activity in Doxorubicin- and Methotrexate-Resistant Leukemia Cell Lines

In a panel of five T-cell acute lymphoblastic leukemia (T-ALL) cell lines, the IC50 values for isoliquiritigenin (ISL) did not correlate with those for doxorubicin (DOX) or methotrexate (MTX), indicating that ISL remains active in DOX- or MTX-unresponsive cells [1]. Genomic and transcriptomic profiling confirmed that the molecular modes of action of ISL differ from those of DOX and MTX, with no observed cross-resistance [1]. This suggests that ISL may serve as a valuable adjunct for treating otherwise drug-resistant tumors.

Drug Resistance Leukemia Cytotoxicity

Recommended Application Scenarios for Isoliquiritigenin (124946-65-2) Based on Quantitative Evidence


In Vitro Cancer Metastasis and Invasion Studies

Given its superior anti-metastatic function relative to glabridin in murine melanoma models [1], isoliquiritigenin is an optimal positive control or lead compound for assays assessing cell migration, MMP-2 activity, and endothelial tube formation. Its potent inhibition of these metastatic processes justifies its selection for elucidating molecular mechanisms of cancer cell invasion and for screening novel anti-metastatic agents [1].

Anti-Inflammatory Drug Discovery and Assay Development

Isoliquiritigenin's 100-fold greater potency in suppressing IL-1β-induced NO production compared to glycyrrhizin [2] makes it a highly sensitive and specific tool for studying inflammatory pathways (iNOS, TNF-α, IL-6) in hepatocytes. Its use is recommended as a reference standard in cell-based assays for evaluating novel anti-inflammatory candidates, particularly those targeting nitric oxide synthase regulation [2].

Steroidogenic Enzyme Research and Cushing's Syndrome Modeling

The compound's potent dual inhibition of human 3β-HSD2 (IC50 0.391 μM) and rat 3β-HSD1 (IC50 0.829 μM) [3] positions it as a critical tool for investigating adrenal and gonadal steroidogenesis. Researchers can employ isoliquiritigenin to dissect the role of 3β-HSD in hormone-dependent cancers, to induce a pharmacologic model of 3β-HSD deficiency, or as a starting scaffold for developing treatments for conditions like Cushing's syndrome or polycystic ovarian syndrome [3].

Drug Resistance Mechanism Studies in Hematological Malignancies

Due to its demonstrated lack of cross-resistance with doxorubicin and methotrexate in T-ALL cell lines and its distinct genomic and transcriptomic profile [4], isoliquiritigenin is a valuable probe for studying mechanisms of multidrug resistance. It can be used to validate novel therapeutic targets that are unaffected by classical chemotherapy resistance pathways, and to develop synergistic combination regimens to overcome treatment-refractory leukemia [4].

Quote Request

Request a Quote for 3-Buten-2-one, 4-(2-hydroxy-4-methoxyphenyl)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.